![molecular formula C11H15N3 B13769628 N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine typically involves the cyclization of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. One common method involves using N,N-dimethylformamide and sulfur as reagents . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and bases like potassium carbonate are typically employed.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Various amine derivatives.
Substitution: Substituted benzimidazole derivatives.
科学研究应用
N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The dimethylamino group enhances its lipophilicity, facilitating its passage through cell membranes. This compound can interfere with cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
1-Methyl-1H-benzimidazole: Lacks the dimethylamino group, resulting in different chemical properties.
2-Methyl-1H-benzimidazole: Similar core structure but different substitution pattern.
N,N-Dimethyl-1H-benzimidazol-2-amine: Similar functional groups but different positioning.
Uniqueness
N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-(2-methylbenzimidazol-1-yl)methanamine |
InChI |
InChI=1S/C11H15N3/c1-9-12-10-6-4-5-7-11(10)14(9)8-13(2)3/h4-7H,8H2,1-3H3 |
InChI 键 |
AHTRBEXDYGNYDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N1CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


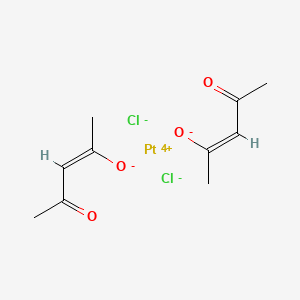
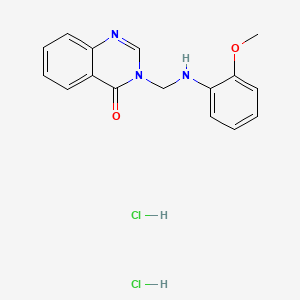
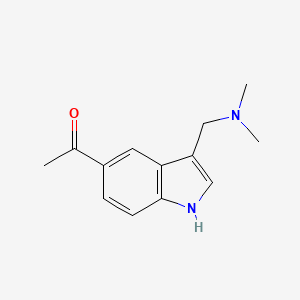
![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)
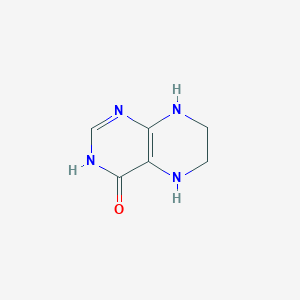
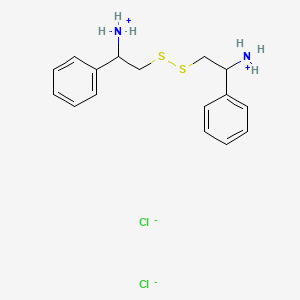

![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)
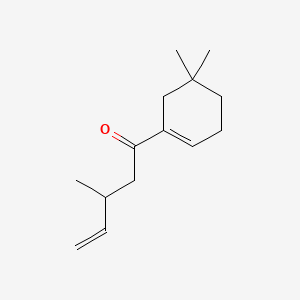

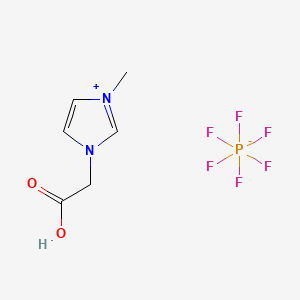
![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
